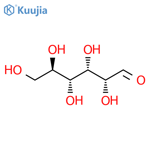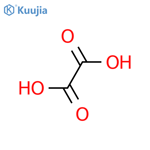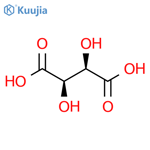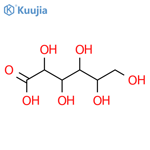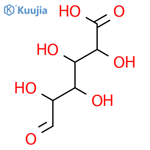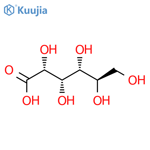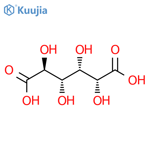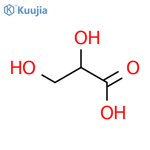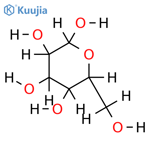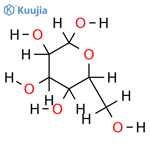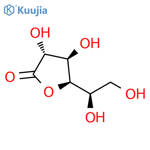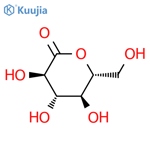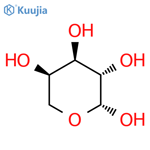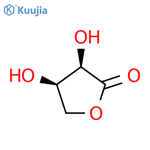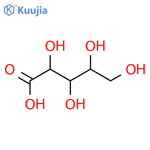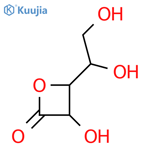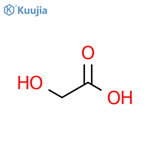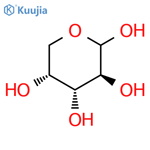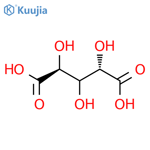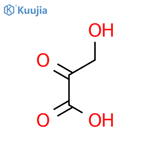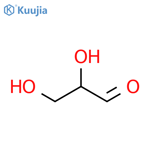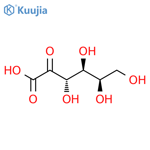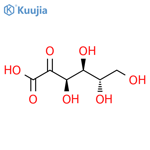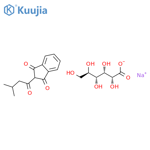- Theoretical and electrochemical characterization of δ-RuCl2(Nazpy)2: application to oxidation of D-glucose, American Journal of Analytical Chemistry, 2016, 7(1), 57-66
Cas no 669-90-9 (2-Keto-d-gluconic Acid)
2-ケト-D-グルコン酸(2-Keto-D-gluconic Acid)は、グルコン酸のケトン誘導体であり、有機合成や生化学研究において重要な中間体として利用されます。この化合物は、ビタミンC(アスコルビン酸)の前駆体として知られ、食品添加物や医薬品原料としての応用が可能です。また、キレート作用を持つため、金属イオンの安定化や触媒反応にも利用されます。高い水溶性と生体適合性を有し、工業プロセスにおける効率的な変換が可能な点が特徴です。微生物発酵による生産も行われており、環境に優しい製造プロセスが注目されています。
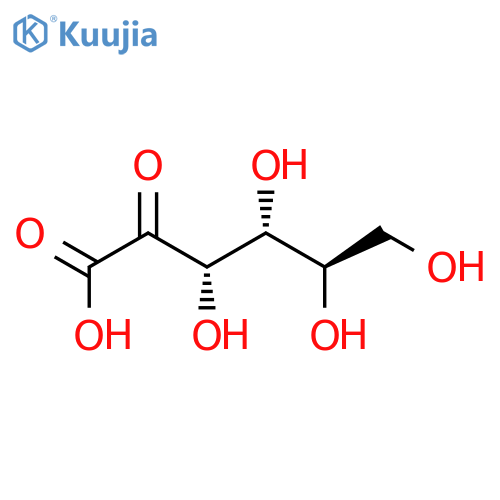
2-Keto-d-gluconic Acid structure
商品名:2-Keto-d-gluconic Acid
2-Keto-d-gluconic Acid 化学的及び物理的性質
名前と識別子
-
- D-arabino-2-Hexulosonicacid
- 2-OXOGLUCONIC ACID
- (4aR)-10t-Methoxy-2.2.4ar.6ac.8ac.9c.12bc.14at-octamethyl-(6btH.12atH.14bcH)-docosahydro-picen
- D-arabino-[2]hexulosonic acid
- dipotassiumnitrosodisulfonate
- disodium peroxylaminedisulfonate
- epi-friedelanyl acetate
- epifriedelinyl acetate
- Fremy
- Fremy's salt
- Fried
- friedelanol methyl ether
- Friedelin-(2.4-dinitro-phenylhydrazon)
- fructonic acid
- potassiumdisulfonatenitroxyl
- POTASSIUMNITRODISULFONATE
- 2-Oxo-D-gluconic acid
- 2-keto-D-Gluconic acid
- 2-keto-Gluconic acid
- 773WWQ6UFE
- AKOS006279074
- D-arabino-hex-2-ulosonic acid
- D-arabino-2-Hexulosonic acid
- 2-Oxogluconate
- 2-Keto-D-gluconicacid
- C06473
- Q27103150
- 2-dehydro-D-gluconic acid
- (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid; D-fructosonic acid
- D-fructosonic acid
- D-ARABINO-HEXONIC ACID, 2-KETO-
- 2-dehydro-D-gluconate
- 20248-27-5
- NS00080007
- SCHEMBL377370
- 669-90-9
- (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid
- arabino-2-Hexulosonic acid
- CHEBI:27469
- 2-KETOGLUCONATE
- 8YV
- D-arabino-Hexulosonic acid
- alpha-D-arabino-2-Hexulosonic acid
- Gluconic acid, 2-oxo-
- FC76CB8D-4B03-4A78-8544-B47FF98C6ACF
- 2-Ketogluconic acid
- PD166034
- DTXSID9027287
- .ALPHA.-KETOGLUCONIC ACID
- 2-Keto-d-gluconic Acid
-
- インチ: InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3-,4+/m1/s1
- InChIKey: VBUYCZFBVCCYFD-JJYYJPOSSA-N
- ほほえんだ: C(C(C(C(C(=O)C(=O)O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 194.043
- どういたいしつりょう: 194.043
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.9
- トポロジー分子極性表面積: 135Ų
じっけんとくせい
- 密度みつど: 1.757±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 168-172 ºC
- ふってん: 528.6ºC at 760 mmHg
- フラッシュポイント: 225ºC
- 屈折率: 1.663
- ようかいど: 可溶性(468 g/l)(25ºC)、
2-Keto-d-gluconic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1714154-1g |
2-Keto-D-Gluconic acid |
669-90-9 | 98% | 1g |
¥11737.00 | 2024-05-04 | |
| A2B Chem LLC | AH16373-1g |
2-Keto-d-gluconic acid |
669-90-9 | 95% | 1g |
$662.00 | 2024-04-19 | |
| A2B Chem LLC | AH16373-100mg |
2-Keto-d-gluconic acid |
669-90-9 | 95% | 100mg |
$142.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1714154-100mg |
2-Keto-D-Gluconic acid |
669-90-9 | 98% | 100mg |
¥3115.00 | 2024-05-04 | |
| A2B Chem LLC | AH16373-250mg |
2-Keto-d-gluconic acid |
669-90-9 | 95% | 250mg |
$271.00 | 2024-04-19 | |
| TRC | K188553-50mg |
2-Keto-d-gluconic Acid |
669-90-9 | 50mg |
$ 87.00 | 2023-09-07 | ||
| TRC | K188553-200mg |
2-Keto-d-gluconic Acid |
669-90-9 | 200mg |
$ 241.00 | 2023-09-07 | ||
| TRC | K188553-25mg |
2-Keto-d-gluconic Acid |
669-90-9 | 25mg |
$ 63.00 | 2023-09-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1714154-50mg |
2-Keto-D-Gluconic acid |
669-90-9 | 98% | 50mg |
¥1929.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1714154-250mg |
2-Keto-D-Gluconic acid |
669-90-9 | 98% | 250mg |
¥4350.00 | 2024-05-04 |
2-Keto-d-gluconic Acid 合成方法
合成方法 1
合成方法 2
合成方法 3
合成方法 4
合成方法 5
合成方法 6
はんのうじょうけん
1.1R:H2O2, C:Au, S:H2O, 10 min, 120°C, 5 bar
リファレンス
- Microwave-assisted base-free oxidation of glucose on gold nanoparticle catalysts, Catalysis Communications, 2016, 74, 115-118
合成方法 7
合成方法 8
はんのうじょうけん
1.1C:37290-56-5, S:H2O, 24 h, rt, pH 8
リファレンス
- Expanding the reaction space of aldolases using hydroxypyruvate as a nucleophilic substrate, Green Chemistry, 2017, 19(2), 519-526
合成方法 9
合成方法 10
合成方法 11
2-Keto-d-gluconic Acid Raw materials
2-Keto-d-gluconic Acid Preparation Products
- D-Glucuronic Acid (6556-12-3)
- Oxalic acid (144-62-7)
- D-Gluconic acid (526-95-4)
- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)
- alpha-D-Pyranose-form-Talose, (34685-56-8)
- alpha-D-Pyranose-form-Talose, (34685-57-9)
- (3S,4S,5R)-3,4,5,6-Tetrahydroxy-2-keto-hexanoic acid (16722-49-9)
- Gluconic acid, γ-lactone (3158-30-3)
- D-(+)-Glucono-1,5-lactone (90-80-2)
- L(+)-Tartaric acid (87-69-4)
- b-Arabinopyranose (20242-88-0)
- Glucaric acid (25525-21-7)
- 5-KETO-D-GLUCONIC ACID (5287-64-9)
- 2(3H)-Furanone,dihydro-3,4-dihydroxy-, (3R,4R)-rel- (17675-99-9)
- GLUCONIC ACID (133-42-6)
- ARABIC ACID (13752-83-5)
- Arabinonic acid, g-lactone (13280-76-7)
- 2-hydroxyacetic acid (79-14-1)
- Arabinopyranose (89299-64-9)
- D-Arabinaric acid dipotassium salt (6703-05-5)
- 2-Keto-d-gluconic Acid (669-90-9)
- L-阿拉伯-2-己酮糖酸 (29123-55-5)
2-Keto-d-gluconic Acid 関連文献
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
669-90-9 (2-Keto-d-gluconic Acid) 関連製品
- 342385-52-8(L-Xylo-2-Hexulosonic Acid Hydrate)
- 526-98-7(2-Keto-L-gulonic Acid)
- 1187-99-1(DL-4-Hydroxy-2-ketoglutarate dilithium salt)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

